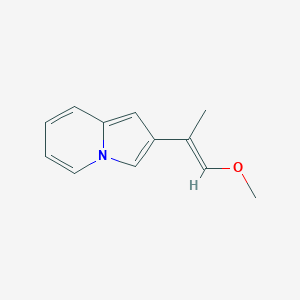
2-(1-Methoxyprop-1-en-2-yl)indolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methoxyprop-1-en-2-yl)indolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural properties and diverse biological activities. This compound is characterized by a fused pyrrole and pyridine ring system, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyprop-1-en-2-yl)indolizine typically involves the reaction of pyridine derivatives with suitable alkylating agents. One common method is the Chichibabin reaction, which involves the alkylation of pyridine with an alkyl halide in the presence of a strong base. Another method is the Scholtz reaction, which uses a similar approach but with different reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs transition metal-catalyzed reactions. These methods are preferred due to their efficiency and scalability. For example, palladium-catalyzed cross-coupling reactions have been used to produce this compound in high yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methoxyprop-1-en-2-yl)indolizine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indolizines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-(1-Methoxyprop-1-en-2-yl)indolizine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Medicine: Research has indicated its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Methoxyprop-1-en-2-yl)indolizine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and gene expression regulation, which contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: A structurally similar compound with a fused benzene and pyrrole ring.
Indolizidine: Another related compound with a similar ring system but different functional groups.
Pyrrolo[1,2-a]pyridine: A close analog with slight variations in the ring structure.
Uniqueness
2-(1-Methoxyprop-1-en-2-yl)indolizine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-[(E)-1-methoxyprop-1-en-2-yl]indolizine |
InChI |
InChI=1S/C12H13NO/c1-10(9-14-2)11-7-12-5-3-4-6-13(12)8-11/h3-9H,1-2H3/b10-9+ |
Clé InChI |
NULDVOMBHFXDFO-MDZDMXLPSA-N |
SMILES isomérique |
C/C(=C\OC)/C1=CN2C=CC=CC2=C1 |
SMILES canonique |
CC(=COC)C1=CN2C=CC=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)
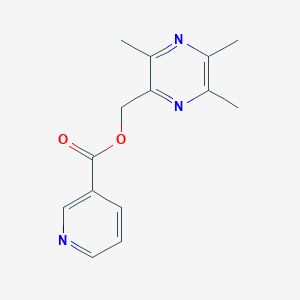
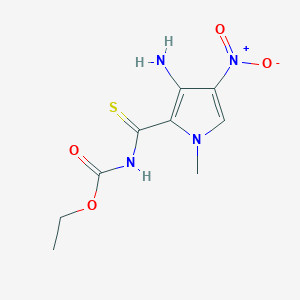


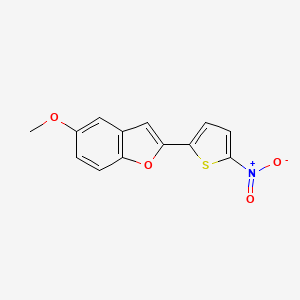
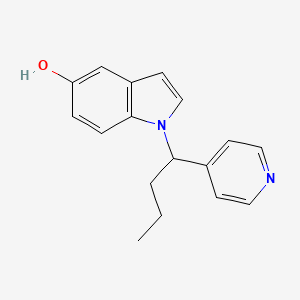
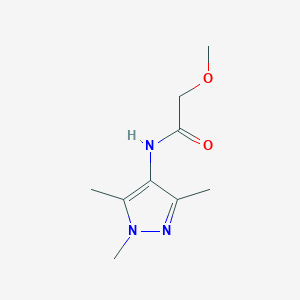
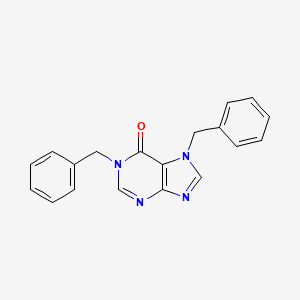
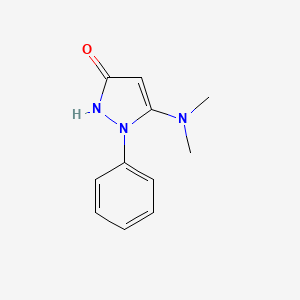
![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
![Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate](/img/structure/B12904507.png)
![Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-](/img/structure/B12904523.png)
![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)
